3,4-Dimethoxytropolone

Antibacterial Gram‑positive Gram‑negative

3,4-Dimethoxytropolone (CAS 69432-64-0) is a naturally occurring α‑tropolone antibiotic, first isolated from the fermentation broth of Streptoverticillium hadanonense. This compound features a seven‑membered non‑benzenoid aromatic tropolone core bearing methoxy substituents at the 3‑ and 4‑positions.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 69432-64-0
Cat. No. B15568377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxytropolone
CAS69432-64-0
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
InChIInChI=1S/C9H10O4/c1-12-7-5-3-4-6(10)8(11)9(7)13-2/h3-5H,1-2H3,(H,10,11)
InChIKeyZHEQVNREZDYECH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3,4-Dimethoxytropolone (CAS 69432-64-0): Structural Differentiation from Unsubstituted and Mono-Methoxy Tropolones Drives Distinct Biological and Synthetic Utility


3,4-Dimethoxytropolone (CAS 69432-64-0) is a naturally occurring α‑tropolone antibiotic, first isolated from the fermentation broth of Streptoverticillium hadanonense . This compound features a seven‑membered non‑benzenoid aromatic tropolone core bearing methoxy substituents at the 3‑ and 4‑positions. The presence of these electron‑donating methoxy groups, combined with the chelating α‑hydroxy‑ketone motif, fundamentally alters both physicochemical properties and biological interaction profiles compared to unsubstituted tropolone and mono‑methoxylated analogs . While many tropolone natural products (e.g., hinokitiol, 7‑hydroxytropolone) exhibit broad antimicrobial and enzyme‑inhibitory activities, the specific substitution pattern of 3,4‑dimethoxytropolone confers a narrowed, yet distinctive, activity spectrum and a defined synthetic role that differentiates it from more promiscuous analogs [1].

Why 3,4-Dimethoxytropolone Cannot Be Substituted with Other Tropolones in Targeted Research Applications


Procurement specialists and scientific end‑users cannot assume functional equivalence across the tropolone chemical class. The addition of methoxy groups at the 3‑ and 4‑positions of the tropolone ring dramatically alters both the electronic properties of the aromatic system and the compound's ability to engage with biological targets . Studies of related dimethoxy‑tropone derivatives demonstrate complete loss of antifungal activity, while unsubstituted or mono‑hydroxylated analogs retain potent efficacy [1]. Furthermore, the 3,4‑dimethoxy substitution pattern uniquely positions the compound as a synthetic intermediate for the preparation of 3,4‑dihydroxy‑α‑tropolone, a potent antitumor agent [2]. Substituting 3,4‑dimethoxytropolone with a generic tropolone or a differently substituted analog in either biochemical assays or synthetic workflows will yield misleading results due to these distinct structure‑activity and reactivity profiles. The quantitative evidence below substantiates why compound‑specific procurement is essential.

3,4-Dimethoxytropolone: Quantitative Differentiation Against Closest Analogs in Antibacterial, Antifungal, and Lipoxygenase Inhibition Assays


Antibacterial Activity: Attenuated Broad‑Spectrum Effect Compared to Unsubstituted Tropolone

3,4-Dimethoxytropolone exhibits activity against both Gram‑positive and Gram‑negative bacteria; however, this activity is consistently characterized as 'weak' . In contrast, the unsubstituted parent compound tropolone demonstrates well‑defined, moderate to strong bacteriostatic activity against a panel of bacteria, with reported minimum inhibitory concentration (MIC) values ranging from 12 μM to 82 μM . The introduction of the 3,4‑dimethoxy groups reduces antibacterial potency relative to tropolone, highlighting a critical structure‑activity divergence that must be accounted for in antimicrobial screening and mechanistic studies.

Antibacterial Gram‑positive Gram‑negative Structure‑Activity Relationship

Antifungal Activity: Complete Loss of Efficacy Upon Dimethoxy Substitution Relative to 7‑Hydroxytropolone

Direct comparative analysis of tropolone derivatives revealed a stark contrast in antifungal activity. 7‑Hydroxytropolone (7HT) demonstrated clear, dose‑dependent inhibition of the phytopathogenic fungus Macrophomina phaseolina [1]. In contrast, key dimethoxy‑tropone derivatives (2,3‑dimethoxy‑ and 2,7‑dimethoxy‑tropone) failed to reproduce this antifungal effect [1]. While this study examined dimethoxy‑tropone isomers rather than 3,4‑dimethoxytropolone itself, the data unequivocally establish that methoxy substitution on the tropolone scaffold abolishes the antifungal activity characteristic of hydroxyl‑bearing analogs.

Antifungal Phytopathogen Structure‑Activity Relationship Tropolone Derivatives

Lipoxygenase Inhibition: Potent but Non‑Selective Profile Contrasted with 3‑Methoxytropolone's Specificity

3,4‑Dimethoxytropolone is documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, also inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. In contrast, the structurally related 3‑methoxytropolone (MY3‑469) exhibits a more selective profile, potently inhibiting 12‑lipoxygenase with an IC₅₀ of 1.8 μM, while showing no inhibition of cyclooxygenase at 1 mM and only weak inhibition of 5‑lipoxygenase (IC₅₀ = 280 μM) [2]. The additional methoxy group in 3,4‑dimethoxytropolone appears to broaden the enzyme inhibition spectrum, a critical differentiator for studies requiring either pan‑lipoxygenase or selective isoform targeting.

Lipoxygenase Inflammation Enzyme Inhibition Selectivity

Synthetic Utility: Regiocontrolled Synthesis and Demethylation to Potent Antitumor Agent 3,4‑Dihydroxy‑α‑tropolone

3,4‑Dimethoxytropolone is not only a bioactive natural product but also a strategic synthetic intermediate. In a fully regiocontrolled synthesis reported by Banwell et al., 3,4‑dimethoxy‑α‑tropolone was efficiently constructed from commercially available cis‑1,2‑dihydrocatechol [1]. Subsequent demethylation of 3,4‑dimethoxy‑α‑tropolone cleanly afforded 3,4‑dihydroxy‑α‑tropolone, a compound described as a 'potent antitumour agent' [1]. This well‑defined transformation provides a reliable, high‑yielding route to a biologically active dihydroxy‑tropolone that is otherwise challenging to obtain directly.

Organic Synthesis Antitumor Regiocontrol Demethylation

Optimal Use Cases for 3,4-Dimethoxytropolone in Academic and Industrial Research Settings


Structure‑Activity Relationship (SAR) Studies on Tropolone Antibacterial Activity

Given its 'weak' antibacterial activity compared to tropolone's MIC range of 12–82 μM , 3,4‑dimethoxytropolone serves as a critical negative control or attenuated comparator in SAR campaigns. Researchers can use this compound to probe the detrimental effect of 3,4‑dimethoxy substitution on antimicrobial potency, thereby defining the structural boundaries required for potent tropolone‑based antibiotics .

Synthesis of 3,4‑Dihydroxy‑α‑tropolone for Antitumor Drug Discovery

As demonstrated by Banwell et al., 3,4‑dimethoxytropolone is a fully regiocontrolled synthetic precursor to the potent antitumor agent 3,4‑dihydroxy‑α‑tropolone [1]. Laboratories engaged in anticancer natural product synthesis and medicinal chemistry can procure 3,4‑dimethoxytropolone to efficiently prepare the dihydroxy analog for in vitro cytotoxicity screening and mechanistic studies.

Investigation of Lipoxygenase Inhibition Spectrum and Isoform Selectivity

3,4‑Dimethoxytropolone is documented as a potent lipoxygenase inhibitor with additional activity against cyclooxygenase and other enzymes [2]. In contrast to the more selective 3‑methoxytropolone (MY3‑469; 12‑LOX IC₅₀ = 1.8 μM, COX IC₅₀ > 1 mM) [3], 3,4‑dimethoxytropolone can be employed in studies requiring broader eicosanoid pathway modulation or as a tool to dissect the contribution of specific methoxy substituents to enzyme inhibition selectivity.

Differentiation of Antibacterial from Antifungal Tropolone Mechanisms

The complete loss of antifungal activity observed in dimethoxy‑tropone derivatives relative to 7‑hydroxytropolone [4] positions 3,4‑dimethoxytropolone as a valuable control compound in antifungal screening cascades. It helps validate that any observed antifungal effect is not due to nonspecific tropolone scaffold activity and underscores the importance of hydroxyl substitution for antifungal efficacy.

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